7-Fluorosulfonyloxy-2-oxo-3,4-dihydro-1H-quinoline
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Overview
Description
7-Fluorosulfonyloxy-2-oxo-3,4-dihydro-1H-quinoline is a synthetic organic compound belonging to the quinoline family. This compound is characterized by the presence of a fluorosulfonyloxy group at the 7th position and a keto group at the 2nd position on the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Mechanism of Action
Target of Action
Quinoline derivatives are known to interact with various biological targets, including DNA gyrase and topoisomerase IV, which are essential enzymes in bacterial DNA replication . .
Mode of Action
Quinolines generally exert their effects by intercalating into DNA, disrupting the replication process
Biochemical Pathways
Quinolines can affect various biochemical pathways due to their interaction with DNA and potential inhibition of enzymes like DNA gyrase
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of a compound depend on its chemical structure. Quinolines, in general, are well absorbed and widely distributed in the body
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluorosulfonyloxy-2-oxo-3,4-dihydro-1H-quinoline typically involves the following steps:
Starting Material: The synthesis begins with a suitable quinoline derivative, such as 2-oxo-3,4-dihydroquinoline.
Fluorosulfonyloxy Group Introduction: The introduction of the fluorosulfonyloxy group can be achieved through a reaction with fluorosulfonyl chloride (FSO2Cl) in the presence of a base such as pyridine. The reaction is typically carried out at low temperatures to prevent decomposition.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-Fluorosulfonyloxy-2-oxo-3,4-dihydro-1H-quinoline can undergo various chemical reactions, including:
Substitution Reactions: The fluorosulfonyloxy group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of new derivatives.
Reduction Reactions: The keto group at the 2nd position can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions to form quinoline N-oxides using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alcohols), base (pyridine), solvent (dichloromethane), room temperature.
Reduction: Reducing agents (NaBH4, LiAlH4), solvent (ethanol, tetrahydrofuran), low temperature.
Oxidation: Oxidizing agents (H2O2, m-CPBA), solvent (acetonitrile), room temperature.
Major Products
Substitution: Various substituted quinoline derivatives.
Reduction: 2-hydroxy-3,4-dihydroquinoline derivatives.
Oxidation: Quinoline N-oxides.
Scientific Research Applications
Chemistry
In chemistry, 7-Fluorosulfonyloxy-2-oxo-3,4-dihydro-1H-quinoline is used as an intermediate in the synthesis of more complex quinoline derivatives
Biology
Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound can be used in the development of new pharmaceuticals targeting specific biological pathways.
Medicine
In medicine, this compound and its derivatives may be explored for their potential therapeutic effects. Research is ongoing to investigate their efficacy in treating diseases such as malaria, cancer, and bacterial infections.
Industry
Industrially, this compound can be used in the production of dyes, pigments, and other materials. Its chemical stability and reactivity make it suitable for various industrial applications.
Comparison with Similar Compounds
Similar Compounds
2-Oxo-3,4-dihydroquinoline: Lacks the fluorosulfonyloxy group, making it less reactive in substitution reactions.
7-Hydroxy-2-oxo-3,4-dihydroquinoline: Contains a hydroxyl group instead of a fluorosulfonyloxy group, leading to different reactivity and biological activity.
7-Chloro-2-oxo-3,4-dihydroquinoline: The chloro group provides different electronic and steric effects compared to the fluorosulfonyloxy group.
Uniqueness
7-Fluorosulfonyloxy-2-oxo-3,4-dihydro-1H-quinoline is unique due to the presence of the fluorosulfonyloxy group, which enhances its reactivity and potential for forming diverse derivatives. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
7-fluorosulfonyloxy-2-oxo-3,4-dihydro-1H-quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO4S/c10-16(13,14)15-7-3-1-6-2-4-9(12)11-8(6)5-7/h1,3,5H,2,4H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJIHWMFNCOFKOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)OS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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